(2S,4S)-2-methylpiperidin-4-ol hydrochloride (2S,4S)-2-methylpiperidin-4-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 103539-63-5
VCID: VC2865964
InChI: InChI=1S/C6H13NO.ClH/c1-5-4-6(8)2-3-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1
SMILES: CC1CC(CCN1)O.Cl
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63 g/mol

(2S,4S)-2-methylpiperidin-4-ol hydrochloride

CAS No.: 103539-63-5

Cat. No.: VC2865964

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63 g/mol

* For research use only. Not for human or veterinary use.

(2S,4S)-2-methylpiperidin-4-ol hydrochloride - 103539-63-5

Specification

CAS No. 103539-63-5
Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
IUPAC Name (2S,4S)-2-methylpiperidin-4-ol;hydrochloride
Standard InChI InChI=1S/C6H13NO.ClH/c1-5-4-6(8)2-3-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1
Standard InChI Key DXKHDUOLFKISDJ-GEMLJDPKSA-N
Isomeric SMILES C[C@H]1C[C@H](CCN1)O.Cl
SMILES CC1CC(CCN1)O.Cl
Canonical SMILES CC1CC(CCN1)O.Cl

Introduction

(2S,4S)-2-Methylpiperidin-4-ol hydrochloride is a compound belonging to the piperidine class, characterized by a six-membered ring containing one nitrogen atom. This specific derivative features a methyl group and a hydroxyl group at the second and fourth positions of the piperidine ring, respectively. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.

Synthesis

The synthesis of (2S,4S)-2-methylpiperidin-4-ol hydrochloride involves diastereoselective methods to achieve the desired stereochemistry. One approach includes starting from chiral β-enaminoesters derived from (R)-(-)-2-phenylglycinol, which are then converted into the desired piperidine derivatives through a series of reactions .

Biological and Medicinal Applications

Piperidine derivatives, including (2S,4S)-2-methylpiperidin-4-ol hydrochloride, are studied for their diverse biological activities. These compounds can interact with various biological targets such as enzymes or receptors, modulating their activity and leading to potential therapeutic effects. While specific biological pathways for this compound are not extensively detailed, its structural features suggest potential applications in medicinal chemistry.

Research Findings

Recent research has focused on developing efficient synthesis methods for piperidine derivatives. For instance, diastereoselective syntheses have been developed to access complex piperidine structures with high selectivity . These methodologies are crucial for producing compounds with specific stereochemistry, which is essential for their biological activity.

Data Table

PropertyValue
Molecular FormulaC₆H₁₃NO (base) + HCl (salt)
Molecular WeightApproximately 151.64 g/mol (hydrochloride)
Physical FormWhite to Yellow Solid
SolubilitySoluble in water and organic solvents
Stereochemistry(2S,4S)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator